

Head-to-Head Comparison: 15(R)-PGD2 and Ramatroban in Profile

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Compound of Interest

Compound Name: 15(R)-Prostaglandin D2

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A detailed analysis of **15(R)-Prostaglandin D2** (15(R)-PGD2) and Ramatroban reveals two distinct molecules interacting with the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a key player in allergic inflammation. While 15(R)-PGD2 is a potent agonist, driving pro-inflammatory responses, Ramatroban acts as a dual antagonist, blocking the action of native ligands at both the CRTH2 and Thromboxane A2 (TP) receptors. This guide provides a comprehensive, data-driven comparison for researchers and drug development professionals.

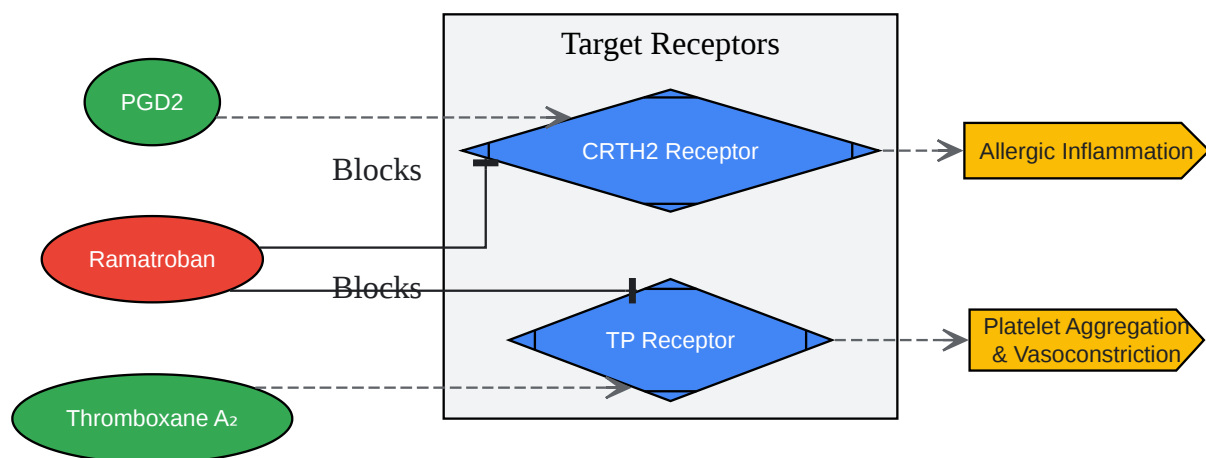
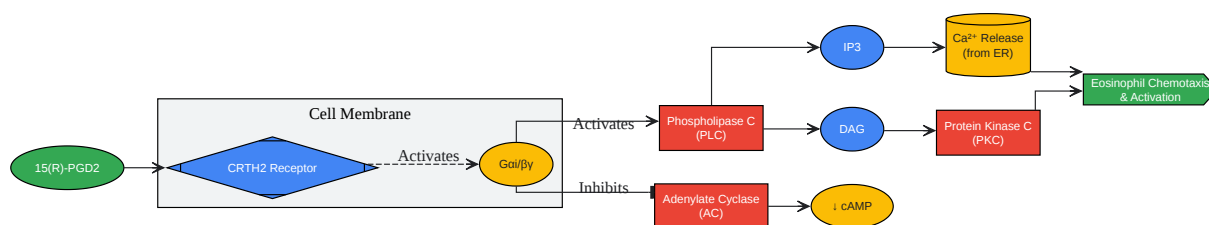
Mechanism of Action and Signaling Pathways

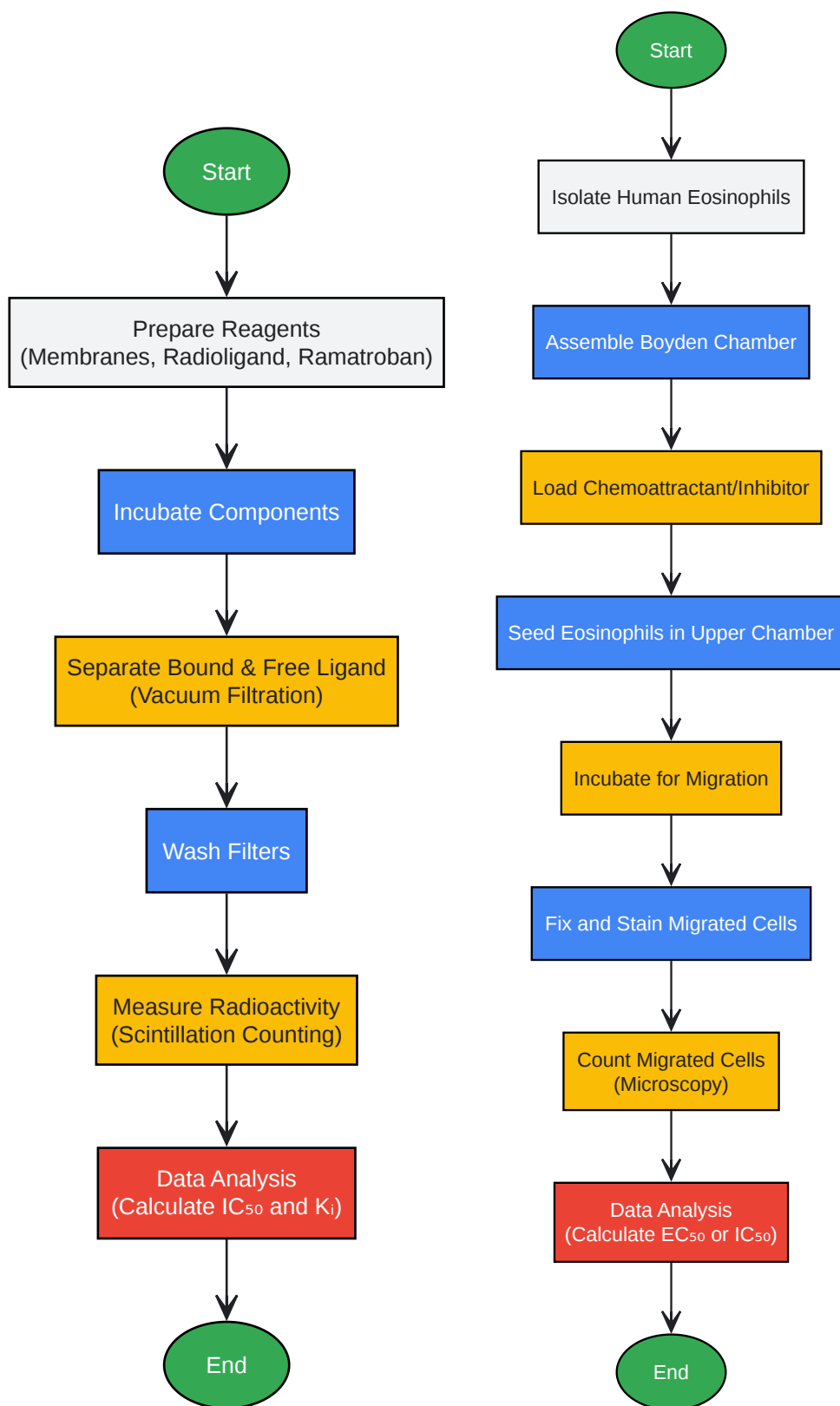
15(R)-PGD2 is a stereoisomer of the naturally occurring prostaglandin D2 (PGD2) and functions as a highly potent and selective agonist for the CRTH2 receptor.[1] The CRTH2 receptor, also known as DP2, is a G-protein coupled receptor (GPCR) that, upon activation, couples to inhibitory G-proteins (G α i). This activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium mobilization, ultimately promoting the chemotaxis and activation of key inflammatory cells such as eosinophils, basophils, and Th2 lymphocytes.[2][3]

Ramatroban, on the other hand, is a competitive antagonist at both the CRTH2 and the Thromboxane A2 (TP) receptors.[4][5] By binding to these receptors, it prevents their activation by endogenous ligands like PGD2 and thromboxane A2, respectively. Its action at the CRTH2 receptor directly counteracts the pro-inflammatory effects mediated by PGD2. The antagonism

of the TP receptor contributes to its therapeutic profile by inhibiting platelet aggregation and vasoconstriction, effects mediated by thromboxane A₂.^[6]

Signaling Pathway of 15(R)-PGD₂ via CRTH2 Receptor





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